molecular formula C10H10N2O2 B14229255 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile CAS No. 763031-62-5

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B14229255
CAS No.: 763031-62-5
M. Wt: 190.20 g/mol
InChI Key: OSPJBVATYLRUBL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, an amino group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted products with various functional groups replacing the amino group.

Scientific Research Applications

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-hydroxyphenyl)-3-oxopropanenitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Amino-3-(2-chlorophenyl)-3-oxopropanenitrile: Contains a chloro group instead of a methoxy group.

    2-Amino-3-(2-nitrophenyl)-3-oxopropanenitrile: Features a nitro group in place of the methoxy group.

Uniqueness

2-Amino-3-(2-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its electronic properties, making it distinct from its analogs.

Properties

CAS No.

763031-62-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-3-(2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-7(9)10(13)8(12)6-11/h2-5,8H,12H2,1H3

InChI Key

OSPJBVATYLRUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(C#N)N

Origin of Product

United States

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